Cas no 130482-28-9 (Pentanamide,2-ethyl-4-methyl-)
Pentanamide,2-ethyl-4-methyl- structure
Product Name:Pentanamide,2-ethyl-4-methyl-
CAS No:130482-28-9
MF:C8H17NO
MW:143.226682424545
CID:195094
PubChem ID:182978
Update Time:2025-04-19
Pentanamide,2-ethyl-4-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Pentanamide,2-ethyl-4-methyl-
- 2-Ethyl-4-methylpentanamide
- 130482-28-9
- CHEMBL1079650
- 2-Ethyl-4-methylpentanimidic acid
- SCHEMBL3908482
- Pentanamide, 2-ethyl-4-methyl-
- DTXSID40926755
- AKOS006337929
- ethylisobutylacetamide
-
- Inchi: 1S/C8H17NO/c1-4-7(8(9)10)5-6(2)3/h6-7H,4-5H2,1-3H3,(H2,9,10)
- InChI Key: YYLFIQFIGHGNFN-UHFFFAOYSA-N
- SMILES: O=C(C(CC)CC(C)C)N
Computed Properties
- Exact Mass: 143.13111
- Monoisotopic Mass: 143.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- PSA: 43.09
Pentanamide,2-ethyl-4-methyl- Related Literature
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
130482-28-9 (Pentanamide,2-ethyl-4-methyl-) Related Products
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- 1759-55-3(2,2-Dimethylcyclopropanecarboxamide)
- 1122-56-1(Cyclohexanecarboxamide)
- 4171-13-5(Valnoctamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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